Methyl 2-Boc-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylate Methyl 2-Boc-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18362818
InChI: InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-6-5-10-8-13(18)12(14(19)21-4)7-11(10)9-17/h7-8,18H,5-6,9H2,1-4H3
SMILES:
Molecular Formula: C16H21NO5
Molecular Weight: 307.34 g/mol

Methyl 2-Boc-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

CAS No.:

Cat. No.: VC18362818

Molecular Formula: C16H21NO5

Molecular Weight: 307.34 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-Boc-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylate -

Specification

Molecular Formula C16H21NO5
Molecular Weight 307.34 g/mol
IUPAC Name 2-O-tert-butyl 7-O-methyl 6-hydroxy-3,4-dihydro-1H-isoquinoline-2,7-dicarboxylate
Standard InChI InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-6-5-10-8-13(18)12(14(19)21-4)7-11(10)9-17/h7-8,18H,5-6,9H2,1-4H3
Standard InChI Key CFQTXXLHCKDNMZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)C(=O)OC)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Methyl 2-Boc-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylate has the following key identifiers:

  • Molecular Formula: C16H21NO5\text{C}_{16}\text{H}_{21}\text{NO}_{5}

  • Molecular Weight: 307.34 g/mol

  • CAS Registry Number: 1649997-08-9

  • IUPAC Name: 2-(tert-butyl) 7-methyl 6-hydroxy-3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate

  • SMILES Notation: O=C(C1=CC2=C(C=C1O)CCN(C(OC(C)(C)C)=O)C2)OC\text{O=C(C1=CC2=C(C=C1O)CCN(C(OC(C)(C)C)=O)C2)OC}

The compound’s structure (Fig. 1) features a tetrahydroisoquinoline core with substituents that enhance its solubility and synthetic utility. The Boc group protects the amine during reactions, while the hydroxyl and ester groups enable further functionalization .

Synthesis and Purification

Synthetic Routes

The synthesis of Methyl 2-Boc-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-7-carboxylate typically involves multi-step protocols:

Core Formation via Pictet-Spengler Condensation

The tetrahydroisoquinoline backbone is constructed through a Pictet-Spengler reaction, where an aldehyde reacts with an amine under acidic conditions . For example, bromination of intermediates followed by cyclization with formaldehyde yields the bicyclic framework .

Hydroxylation and Esterification

Selective hydroxylation at the 6-position is achieved using alkoxy-bromide intermediates under basic conditions (e.g., K2CO3\text{K}_2\text{CO}_3 in DMF) . The methyl ester at the 7-position is introduced via esterification with methanol in the presence of catalytic acid .

Purification Techniques

Chromatographic methods, such as silica gel chromatography with gradients of ethyl acetate in hexanes or chloroform-methanol mixtures, are employed to isolate the pure compound . Yields typically range from 24% to 88%, depending on the reaction conditions .

Chemical Properties and Reactivity

Hydrolysis Reactions

The compound undergoes selective hydrolysis under acidic or basic conditions:

  • Ester Hydrolysis: The methyl ester at the 7-position is cleaved with lithium hydroxide (LiOH\text{LiOH}) to yield the carboxylic acid derivative .

  • Boc Deprotection: Treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl\text{HCl}) removes the Boc group, generating the free amine .

Table 1: Hydrolysis Conditions and Outcomes

Reaction SiteReagentConditionsProductSource
Ester (C7)LiOHBasic, H2O/THF\text{H}_2\text{O}/\text{THF}Carboxylic acid derivative
Boc (N2)TFA/CH2Cl2\text{CH}_2\text{Cl}_2Acidic, 12 hFree amine intermediate

Alkylation and Acylation

TargetActivityIC50_{50}/Ki_iSource
Dopamine D2\text{D}_2Partial agonism1.5 μM
MAO-ACompetitive inhibition0.8 μM
κ\kappa-OpioidAntagonism0.24 nM

Applications in Drug Development

Intermediate for Bioactive Molecules

The compound serves as a precursor in synthesizing analogs with enhanced pharmacological profiles:

  • Neuroprotective Agents: Derivatives with modified ester groups show improved blood-brain barrier permeability .

  • Analgesics: Structural modifications at the 6- and 7-positions yield compounds with potent antinociceptive effects .

Enzyme Inhibitors

Its scaffold is utilized to develop inhibitors targeting:

  • Tyrosine Hydroxylase: Critical for dopamine biosynthesis, with potential applications in Parkinson’s disease .

  • Phosphodiesterases (PDEs): Modulation of cyclic nucleotide signaling for cardiovascular therapeutics .

Comparison with Structural Analogs

Substituent Variations

  • Boc vs. Acetyl Protection: The Boc group offers superior stability during synthesis compared to acetyl, which is prone to premature hydrolysis .

  • Ester vs. Carboxylic Acid: Methyl esters enhance solubility in organic solvents, facilitating purification, while free acids are preferred for in vivo studies .

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